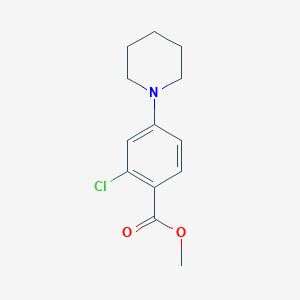
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes two conjugated double bonds and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Another method is the Steglich esterification, which uses carbodiimide coupling reagents and is known for its mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The choice of catalyst and solvent can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity smell.
Methyl butyrate: Another ester known for its pineapple-like fragrance.
Ethyl formate: An ester with a characteristic rum-like odor.
Uniqueness
What sets methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate apart from these similar compounds is its unique structure, which includes conjugated double bonds. This structural feature can impart distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C16H26O3 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
methyl (6E,10E)-7,11-dimethyl-3-oxotrideca-6,10-dienoate |
InChI |
InChI=1S/C16H26O3/c1-5-13(2)8-6-9-14(3)10-7-11-15(17)12-16(18)19-4/h8,10H,5-7,9,11-12H2,1-4H3/b13-8+,14-10+ |
InChI-Schlüssel |
NVPUXFPJUUXBJU-WCKMZMOMSA-N |
Isomerische SMILES |
CC/C(=C/CC/C(=C/CCC(=O)CC(=O)OC)/C)/C |
Kanonische SMILES |
CCC(=CCCC(=CCCC(=O)CC(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)


![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)







